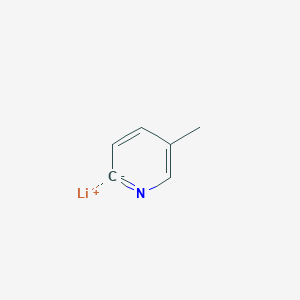

lithium;5-methyl-2H-pyridin-2-ide

Description

Lithium;5-methyl-2H-pyridin-2-ide is an organometallic compound consisting of a lithium cation paired with a deprotonated 5-methylpyridine anion. This compound belongs to the pyridinide family, characterized by aromatic nitrogen-containing heterocycles modified with substituents. The methyl group at the 5-position of the pyridine ring enhances steric and electronic properties, influencing reactivity and stability. Such lithium pyridinides are often utilized in synthetic chemistry as strong bases or ligands in coordination chemistry due to their ability to stabilize metal centers through π-interactions and charge delocalization .

Properties

CAS No. |

63060-28-6 |

|---|---|

Molecular Formula |

C6H6LiN |

Molecular Weight |

99.1 g/mol |

IUPAC Name |

lithium;5-methyl-2H-pyridin-2-ide |

InChI |

InChI=1S/C6H6N.Li/c1-6-3-2-4-7-5-6;/h2-3,5H,1H3;/q-1;+1 |

InChI Key |

HAEFJCJIQANIJO-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=CN=[C-]C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;5-methyl-2H-pyridin-2-ide typically involves the reaction of 5-methyl-2H-pyridine with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium reagent from reacting with moisture or oxygen in the air. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) or diethyl ether, which can stabilize the organolithium reagent through coordination with the lithium ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;5-methyl-2H-pyridin-2-ide undergoes various types of chemical reactions, including:

Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form new carbon-carbon bonds.

Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by another substituent.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic addition and substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes, ketones), halides, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen. Solvents such as THF, diethyl ether, and hexane are commonly used to stabilize the organolithium reagent .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound typically yields an alcohol, while substitution reactions can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

Lithium;5-methyl-2H-pyridin-2-ide has a wide range of scientific research applications, including:

Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.

Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions

Mechanism of Action

The mechanism of action of lithium;5-methyl-2H-pyridin-2-ide involves the formation of a highly reactive organolithium species. This species can act as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. The lithium ion plays a crucial role in stabilizing the reactive intermediate and facilitating the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Lithium;5-methyl-2H-pyridin-2-ide shares structural similarities with other substituted pyridine derivatives, though its lithium coordination and anionic nature distinguish its chemical behavior. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Findings:

- Electronic Effects : The methyl group in this compound increases electron density at the nitrogen, enhancing its basicity compared to halogenated analogs like 5-Fluoro-3-iodopyridin-2-amine, where electron-withdrawing groups reduce nucleophilicity .

- Coordination Chemistry: Unlike neutral pyridine derivatives (e.g., 3-Iodo-2-methoxy-5-methylpyridine), the anionic nature of this compound allows it to act as a chelating agent for alkali and transition metals, similar to other lithium organometallics used in battery electrolytes .

- Stability : Methoxy-substituted pyridines (e.g., 5-Methoxy-4-methylpyridin-3-amine•HCl) exhibit higher hydrolytic stability due to steric protection of the amine group, whereas lithium pyridinides are moisture-sensitive and require inert handling .

Comparative Industrial and Research Relevance

- However, its role in synthesizing lithium-based reagents for asymmetric catalysis is notable .

- Energy Materials: Lithium pyridinides may indirectly contribute to lithium-ion battery research, as the EU’s critical raw materials reports highlight lithium carbonate and hydroxide as dominant compounds in battery production . No direct data links this compound to commercial energy storage, suggesting its niche use in experimental electrolyte formulations.

- Catalysis : The compound’s strong basicity and metal-coordination capability position it as a candidate for deprotonation or transmetallation reactions, contrasting with neutral pyridines used in milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.